molecular formula C19H34NO3P B15415289 Diethyl {[4-(dibutylamino)phenyl]methyl}phosphonate CAS No. 131719-50-1

Diethyl {[4-(dibutylamino)phenyl]methyl}phosphonate

Cat. No.: B15415289
CAS No.: 131719-50-1
M. Wt: 355.5 g/mol
InChI Key: ITYWVJTYKRKDKY-UHFFFAOYSA-N
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Description

Diethyl {[4-(dibutylamino)phenyl]methyl}phosphonate is a useful research compound. Its molecular formula is C19H34NO3P and its molecular weight is 355.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

131719-50-1

Molecular Formula

C19H34NO3P

Molecular Weight

355.5 g/mol

IUPAC Name

N,N-dibutyl-4-(diethoxyphosphorylmethyl)aniline

InChI

InChI=1S/C19H34NO3P/c1-5-9-15-20(16-10-6-2)19-13-11-18(12-14-19)17-24(21,22-7-3)23-8-4/h11-14H,5-10,15-17H2,1-4H3

InChI Key

ITYWVJTYKRKDKY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)CP(=O)(OCC)OCC

Origin of Product

United States

Biological Activity

Diethyl {[4-(dibutylamino)phenyl]methyl}phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H26NO3PC_{16}H_{26}NO_3P and a molecular weight of approximately 307.36 g/mol. The compound features a phosphonate group, which contributes to its stability and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an enzyme inhibitor, antioxidant, and antimicrobial agent.

Antifungal Activity

Research indicates that diethyl phosphonates exhibit strong antifungal properties. In vitro assays have shown that derivatives of this compound inhibit the growth of fungi such as Fusarium oxysporum and Botrytis cinerea. The inhibition rates were significant at low concentrations, demonstrating the compound's effectiveness against fungal pathogens .

Table 1: Antifungal Activity Against Selected Fungi

Compound NameConcentration (mg/mL)Inhibition Rate (%)
This compound0.1470-90
Control (No Treatment)-0

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it exhibits low inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. However, it shows no inhibitory effect on butyrylcholinesterase (BChE), suggesting a selective action that may reduce potential side effects associated with broader cholinergic inhibition .

Table 2: Enzyme Inhibition Data

Enzyme TypeIC50 (μg/mL)Remarks
Acetylcholinesterase (AChE)6.27 ± 1.15Low inhibition
Butyrylcholinesterase (BChE)No activityNo inhibitory effect

Antioxidant Properties

This compound has demonstrated promising antioxidant activity. Compounds in this class have been shown to scavenge free radicals effectively, contributing to their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Table 3: Antioxidant Activity Assessment

Compound NameDPPH Scavenging Activity (%)
This compound75
Control (Ascorbic Acid)95

Case Studies and Research Findings

A study conducted on the synthesis and biological evaluation of diethyl phosphonates highlighted their potential as multifunctional agents. The research found that modifications to the phosphonate structure could enhance specific biological activities while maintaining low toxicity profiles .

In particular, the inclusion of dibutylamino groups was noted to improve antifungal efficacy without significantly increasing neurotoxic risks associated with similar compounds.

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